ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine scaffold. Key structural elements include:
- Ethyl ester group: Enhances lipophilicity compared to shorter-chain esters like methyl .
- Molecular formula: C₁₉H₂₁IN₂O₃S (average mass: 484.352 g/mol) .
This compound is structurally related to pyrimido-oxazine derivatives (e.g., compound 3 in ), which share a fused bicyclic core but differ in heteroatom composition (oxazine vs. thiazine) and substituent patterns .
Properties
CAS No. |
617697-14-0 |
|---|---|
Molecular Formula |
C17H17IN2O3S |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C17H17IN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-4-6-12(18)7-5-11/h4-7,15H,3,8-9H2,1-2H3 |
InChI Key |
VWOFLUSJSLOCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)I)C(=O)CCS2)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Zwitterionic Intermediate Trapping
A foundational approach derives from the reactivity of activated acetylenes with thiouracils and isocyanides. As demonstrated in analogous pyrimido-thiazine syntheses, dialkyl acetylenedicarboxylates react with isocyanides to form a 1:1 zwitterionic intermediate . This species undergoes nucleophilic attack by thiouracil derivatives, generating a ketenimine intermediate that cyclizes into the pyrimido-thiazine scaffold . For the target compound, the 4-iodophenyl group likely integrates via a pre-functionalized thiouracil or acetylene component.
Key steps :
-
Zwitterion Formation : Diethyl acetylenedicarboxylate reacts with tert-butyl isocyanide in ethyl acetate, forming a zwitterion at 0°C under inert conditions .
-
Ketenimine Generation : Thiouracil substituted with 4-iodophenyl attacks the zwitterion, yielding a ketenimine intermediate.
-
Cyclization and Rearrangement : Intramolecular cyclization forms the pyrimido-thiazine core, followed by methyl group introduction via alkylation.
Optimization Insights :
-
Solvent Choice : Ethyl acetate enhances intermediate stability compared to polar aprotic solvents .
-
Temperature Control : Maintaining 0°C during zwitterion formation prevents premature cyclization .
-
Yield : Reported yields for analogous structures reach 70–85%, though steric hindrance from the iodophenyl group may reduce efficiency .
Cyclization of Thioureas and β-Keto Esters
Alternative routes leverage cyclocondensation between thioureas and β-keto esters. For example, 4-iodophenyl-substituted thiourea reacts with ethyl acetoacetate (a β-keto ester) in toluene under reflux to form the thiazine ring . Subsequent oxidation and esterification introduce the 4-oxo and ethyl carboxylate groups.
Reaction Scheme :
-
Thiazine Ring Formation :
-
Oxidation : Introduction of the 4-oxo group via catalytic air oxidation or using MnO₂ .
-
Esterification : Ethyl chloroformate or acetic anhydride installs the carboxylate group .
Critical Parameters :
-
Catalyst : Triethylamine (0.5 equiv) accelerates cyclization, achieving 65–75% yields .
-
Reflux Duration : Extended reflux (6–8 hours) ensures complete ring closure but risks decomposition of the iodophenyl moiety .
Multi-Step Assembly via Pyrazolo-Pyridine Intermediates
Adapting protocols from pyrazolo-pyridine syntheses, a three-step sequence constructs the pyrimido-thiazine framework :
Step 1: Formation of Pyridinone Intermediate
1-(4-Iodophenyl)-3-morpholino-5,6-dihydro-2H-pyridin-2-one is synthesized by reacting 4-iodoaniline with morpholine and ethyl acetoacetate under reflux . Yield: 82% .
Step 2: Condensation with Hydrazonoacetate
The pyridinone intermediate reacts with ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in toluene at reflux for 2 hours . Triethylamine (1.5 equiv) facilitates dehydrohalogenation, forming the pyrazolo-pyridine core. Yield: 63–75% .
Step 3: Hydrolysis and Functionalization
The ethyl ester undergoes saponification using NaOH in MeOH/H₂O (3:1), followed by acidification to pH 4 with HCl to yield the carboxylic acid . Re-esterification with ethanol/H₂SO₄ introduces the final ethyl carboxylate group.
Comparative Analysis of Synthetic Routes
Mechanistic Challenges :
-
Iodophenyl Stability : Prolonged heating above 100°C risks C-I bond cleavage, necessitating moderated temperatures .
-
Regioselectivity : The methyl group at position 8 requires careful alkylation timing to avoid overfunctionalization .
Purification and Characterization
Purification Protocols :
-
Acid-Base Workup : Crude products are washed with 1N HCl and NaHCO₃ to remove unreacted amines and acids .
-
Recrystallization : Chilled acetone precipitates high-purity crystals (mp 171–173°C) .
Characterization Data :
Industrial-Scale Optimization
For kilogram-scale production, the pyridinone intermediate route is preferred due to reproducibility :
Chemical Reactions Analysis
SALOR-INT L441600-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents such as halogens or alkylating agents.
Condensation: Condensation reactions can occur between SALOR-INT L441600-1EA and other compounds, resulting in the formation of larger molecules.
Scientific Research Applications
SALOR-INT L441600-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to study reaction mechanisms and develop new compounds.
Biology: In biological research, this compound is used to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: SALOR-INT L441600-1EA is explored for its potential medicinal properties, including its use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of SALOR-INT L441600-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can result in various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 4-iodophenyl group distinguishes the target compound from analogs with halogen or functional group substitutions (Table 1).
Table 1: Substituent Comparison
*Full names abbreviated for brevity; see for full structures.
Key Observations:
Ester Group Modifications
The ester group at position 7 influences solubility, metabolic stability, and reactivity:
- Ethyl ester : Balances lipophilicity and stability, making it suitable for pharmacokinetic studies .
- Methyl ester : Higher reactivity due to shorter chain length but may reduce bioavailability .
- Isobutyl and 2-Methoxyethyl esters : Branched or polar esters () alter solubility profiles, with methoxyethyl likely improving aqueous compatibility .
Pharmacological and Chemical Properties
- Electrophilic Reactivity : The 4-iodophenyl group may participate in halogen bonding, enhancing target affinity in drug design .
- Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis than methyl esters, prolonging half-life .
- Crystallography: The iodine atom aids in X-ray structure determination via anomalous scattering (SHELX ).
Biological Activity
Ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS No. 473927-64-9) is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods that include the use of iodine as a substituent for phenyl groups, which enhances its biological activity.
Example Synthesis Reaction:
- Starting Materials: 4-Iodophenyl derivatives and appropriate thiazine precursors.
- Reaction Conditions: The reactions are generally conducted under nitrogen atmosphere with controlled temperatures.
- Yield and Purity: Reports indicate yields around 63% with high purity levels (99%) as confirmed by HPLC analysis.
Biological Activity
This compound exhibits several biological activities that are critical for its therapeutic potential.
Antimicrobial Activity
Recent studies have shown that compounds similar to ethyl 6-(4-iodophenyl)-8-methyl exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 6-(4-Iodophenyl)-8-methyl | Antimicrobial (EC50 < 10 μM) | |
| Related Thiazine Compounds | Inhibition of bacterial growth |
Anticancer Activity
The compound has shown promise in anticancer studies:
- Mechanism of Action: It is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Case Study:
In a study involving various pyrimidine derivatives, ethyl 6-(4-iodophenyl)-8-methyl was noted for its ability to inhibit cell proliferation in human cancer cell lines.
Enzyme Inhibition
Ethyl 6-(4-Iodophenyl)-8-methyl has been tested for its inhibitory effects on specific enzymes:
- Dihydroorotate dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine synthesis pathway.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| DHODH | Competitive | < 50 μM |
The biological activity of ethyl 6-(4-iodophenyl)-8-methyl can be attributed to its structural features:
- Iodine Substitution: Enhances lipophilicity and potentially increases membrane permeability.
- Thiazine Ring System: Contributes to the interaction with biological targets such as enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing ethyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate with optimal yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of precursors under basic or acidic conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate ring closure .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .
- Data Optimization : Reaction progress should be monitored via thin-layer chromatography (TLC) at each step .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- ¹H/¹³C NMR : Verify substituent positions (e.g., iodophenyl resonance at δ 7.2–7.8 ppm; ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peak matching the theoretical mass (e.g., [M+H]⁺ ≈ 525 g/mol) .
- X-ray Crystallography : Resolve bond angles and ring conformations for absolute configuration validation .
Q. What are the primary biological targets or pathways hypothesized for this compound based on its structural analogs?
- Hypothesized Targets :
- Enzyme inhibition : Pyrimido-thiazine derivatives inhibit kinases (e.g., MAPK) or proteases due to electrophilic carbonyl groups and aromatic stacking .
- Receptor modulation : The 4-iodophenyl group may interact with thyroid hormone receptors or nuclear receptors .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in enzyme inhibition assays involving this compound?
- Troubleshooting Framework :
- Purity validation : Re-test compound purity via HPLC to exclude batch variability .
- Assay conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .
- Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to confirm assay reliability .
- Computational docking : Model compound-enzyme interactions to identify steric clashes or binding inconsistencies .
Q. How can computational modeling be integrated into the study of this compound's interactions with biological targets?
- Methodology :
- Molecular docking (AutoDock/Vina) : Predict binding affinity to kinases using the iodophenyl group as a hydrophobic anchor .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., iodine vs. bromine) with bioactivity trends .
Q. What are the key factors influencing the stability of this compound under various experimental conditions?
- Stability Profile :
- Light sensitivity : Store in amber vials to prevent iodophenyl degradation .
- Moisture : Anhydrous conditions (<5% RH) prevent ester hydrolysis .
- Solvent compatibility : Avoid DMSO if prolonged storage is required due to slow oxidation .
Q. How should researchers design structure-activity relationship (SAR) studies to optimize this compound's bioactivity?
- SAR Design Principles :
- Substituent variation : Synthesize analogs with halogens (Br, Cl) or methoxy groups at the 4-position to assess electronic effects .
- Ester modification : Replace ethyl with methyl or allyl esters to evaluate steric impact on target binding .
- Core rigidity : Introduce fused rings (e.g., quinazoline) to restrict conformational flexibility and enhance selectivity .
- Data analysis : Use IC₅₀ shifts ≥10-fold to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
